N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-10-8-14(16-11(2)15-10)18-7-3-4-12(9-18)17-21(19,20)13-5-6-13/h8,12-13,17H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVHTNUSYAXYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution of Halopyrimidines
4-Chloro-2,6-dimethylpyrimidine reacts with piperidin-3-amine in polar aprotic solvents (e.g., DMF or acetonitrile) at elevated temperatures (80–100°C). Triethylamine or DIPEA serves as a base to scavenge HCl, driving the reaction to completion. This method achieves yields of 70–85% after 12–24 hours.
Reductive Amination of Pyrimidine Ketones
Alternative approaches involve condensing 2,6-dimethylpyrimidin-4-one with piperidin-3-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride). While less common, this method avoids halogenated precursors but requires stringent pH control (pH 6–7) and yields 60–75%.
The introduction of the cyclopropanesulfonamide group proceeds via sulfonylation of 1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-amine using cyclopropanesulfonyl chloride. Key parameters include:
Reaction Conditions
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) optimizes solubility and reaction kinetics.
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Base : Triethylamine (2.0–3.0 equivalents) neutralizes HCl, preventing side reactions.
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Temperature : Reactions proceed at 0°C to room temperature (20–25°C) over 4–6 hours.
Example Protocol
To a stirred solution of 1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-amine (10.0 g, 45.5 mmol) in DCM (150 mL) at 0°C, add triethylamine (12.7 mL, 91.0 mmol) followed by dropwise addition of cyclopropanesulfonyl chloride (7.2 g, 50.0 mmol). Stir the mixture at room temperature for 6 hours. Quench with water (100 mL), extract with DCM (3 × 50 mL), dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
Yield Optimization
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Stoichiometry : A 1.1:1 molar ratio of sulfonyl chloride to amine minimizes di-sulfonylation byproducts.
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Workup : Aqueous washes (1M HCl and saturated NaHCO₃) remove unreacted reagents, improving purity to >95%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity with a retention time of 8.2 minutes.
Comparative Analysis of Synthetic Routes
| Parameter | Nucleophilic Substitution | Reductive Amination |
|---|---|---|
| Yield | 70–85% | 60–75% |
| Reaction Time | 12–24 hours | 24–48 hours |
| Byproducts | Minimal | Imine intermediates |
| Scalability | Industrial-friendly | Limited by pH control |
The nucleophilic substitution route outperforms reductive amination in yield and scalability, making it the preferred method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonamide group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Data Table 1: Key Structural and Molecular Properties
Key Observations
Core Heterocycles :
- The target compound features a pyrimidine-piperidine scaffold, distinct from the dihydropyridine (nisoldipine analogs) and pyrrolopyrimidine (Pf 04965842) cores of comparators. Pyrimidines and pyrrolopyrimidines are common in kinase inhibitors, while dihydropyridines are typical in calcium channel blockers .
Sulfonamide Group :
- Both the target compound and Pf 04965842 incorporate a sulfonamide moiety, which often enhances solubility and target binding via hydrogen bonding. In contrast, nisoldipine analogs lack this group, relying instead on ester functionalities for activity .
Substituent Effects: The 2,6-dimethylpyrimidinyl group in the target compound may enhance metabolic stability compared to the 2-nitrophenyl substituents in nisoldipine analogs, which are prone to redox reactions .
Pharmacological and Toxicological Considerations
- Nisoldipine Analogs : These dihydropyridines act as calcium channel blockers, with nitro groups contributing to vasodilatory effects. Their ester groups, however, may limit metabolic stability .
- Pf 04965842: The presence of a sulfonamide and pyrrolopyrimidine hints at kinase inhibition (e.g., JAK/STAT pathways).
- Target Compound : The cyclopropane sulfonamide could confer conformational rigidity, improving target engagement. However, the absence of nitro or ester groups may reduce off-target effects seen in nisoldipine analogs.
Biological Activity
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound's molecular formula is with a molecular weight of 345.4 g/mol. Its structure features a piperidine ring substituted with a dimethylpyrimidine group and a cyclopropanesulfonamide moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H27N5O2 |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as GABA transaminase, which could increase GABA levels and provide anticonvulsant effects similar to other compounds studied in this context .
- Receptor Modulation : Interaction with neurotransmitter receptors may influence neuronal excitability and synaptic transmission.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticonvulsant Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, related compounds have shown efficacy in maximal electroshock tests .
- Antimicrobial Properties : Some derivatives have been investigated for their antimicrobial potential against various pathogens. The presence of the pyrimidine ring is believed to enhance the compound's interaction with bacterial membranes.
- Anticancer Potential : There is ongoing research into the anticancer properties of similar compounds, with some studies indicating that modifications to the piperidine structure can lead to enhanced cytotoxicity against cancer cell lines.
Case Studies
A few notable studies have highlighted the biological activity of compounds related to this compound:
Study 1: Anticonvulsant Efficacy
In a study examining various piperidine derivatives, it was found that certain modifications led to significant anticonvulsant activity without neurotoxicity. The compound’s ability to increase GABA levels suggests a promising avenue for further exploration in epilepsy treatment .
Study 2: Antimicrobial Activity
Research conducted on structurally similar compounds demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide, and how are purity and structural integrity validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane sulfonamide coupling to a piperidine intermediate and subsequent pyrimidine ring functionalization. Key challenges include controlling steric hindrance during cyclopropane attachment and ensuring regioselectivity in pyrimidine substitution. Purity is validated via HPLC (≥98% purity threshold) and structural confirmation via -NMR (e.g., δ 1.2–1.4 ppm for cyclopropane protons) and high-resolution mass spectrometry (HRMS) .
Q. What structural features of this compound influence its reactivity and binding affinity?
- Methodological Answer : The 2,6-dimethylpyrimidin-4-yl group enhances π-π stacking with aromatic residues in target proteins, while the cyclopropane sulfonamide moiety contributes to conformational rigidity. Computational docking studies (e.g., AutoDock Vina) can predict binding modes, with electrostatic potential maps highlighting sulfonamide’s role in hydrogen bonding .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm) and pyrimidine C=N vibrations (~1600 cm).
- NMR : -NMR identifies cyclopropane carbons (~10–15 ppm) and pyrimidine quaternary carbons (~165 ppm).
- X-ray Crystallography : Resolves spatial arrangement of the piperidine ring and sulfonamide orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Cross-validate using orthogonal assays:
- In vitro : Compare enzyme inhibition (IC) under standardized buffer conditions.
- Cell-based assays : Use isogenic cell lines to control for genetic variability.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance of inter-study differences .
Q. What strategies optimize the compound’s selectivity for a target protein over off-target isoforms?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents on the pyrimidine ring (e.g., replace methyl groups with halogens) and assess isoform specificity via competitive binding assays.
- Molecular Dynamics Simulations : Analyze binding pocket flexibility using GROMACS to identify residues critical for selectivity .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s bioavailability?
- Methodological Answer :
- Rodent Models : Administer a single dose (10 mg/kg, IV/PO) and collect plasma samples at 0, 1, 3, 6, 12, 24 h.
- LC-MS/MS Quantification : Use a validated method with a lower limit of quantification (LLOQ) of 1 ng/mL.
- Key Parameters : Calculate AUC, C, and half-life (t) to assess absorption and metabolism .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
